![molecular formula C22H26N2O4 B6349247 4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-05-5](/img/structure/B6349247.png)
4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.18925731 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which includes a naphthalene moiety and a diazaspiro framework. The compound's molecular formula is C22H26N2O4 with a molecular weight of approximately 382.45 g/mol. Its structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The presence of the naphthalene carbonyl group enhances the compound's potential for various chemical interactions, influencing its biological activity. The compound also features an oxa bridge and two nitrogen atoms within its diaza framework, contributing to its distinctive chemical properties.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C22H26N2O4 |
Molecular Weight | 382.45 g/mol |
Structural Characteristics | Spirocyclic structure with naphthalene moiety |
Functional Groups | Carbonyl, oxa, diaza |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial and anticancer properties. The unique combination of functional groups in this compound may enhance its interaction with biological targets such as enzymes and receptors.
Antimicrobial Activity
Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, compounds designed based on the naphthalene structure have demonstrated activity against Staphylococcus aureus and other pathogenic bacteria by targeting the FtsZ protein involved in bacterial cell division .
Anticancer Potential
The naphthalene moiety is known for its ability to intercalate into DNA, which can lead to cytotoxic effects in cancer cells. Preliminary studies suggest that the compound may induce apoptosis in certain cancer cell lines, although further research is needed to elucidate the exact mechanisms involved.
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies typically involve assessing binding affinities to proteins or enzymes implicated in disease pathways.
Mechanism | Description |
---|---|
Enzyme Inhibition | Potential inhibition of key enzymes in metabolic pathways |
DNA Intercalation | Ability to intercalate into DNA leading to cytotoxic effects |
Protein Binding | Binding to specific receptors influencing cellular signaling |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include acylation techniques that introduce the naphthalene carbonyl group into the diazaspiro framework.
Synthesis Overview
- Formation of Diazaspiro Framework : Cyclization reactions involving appropriate precursors.
- Acylation : Introduction of the naphthalene carbonyl group using solvents like tetrahydrofuran or dichloromethane.
- Purification : Techniques such as crystallization or chromatography to achieve high yields and purity.
Case Studies
Recent studies have highlighted the biological efficacy of compounds structurally related to this compound. For instance:
- Study on Antimicrobial Properties : A study demonstrated that derivatives exhibited MIC values comparable to established antibiotics against Bacillus subtilis and Staphylococcus aureus.
- Anticancer Activity Assessment : Research indicated that similar compounds induced apoptosis in breast cancer cell lines through DNA damage pathways.
Properties
IUPAC Name |
4-(naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-11-23-12-9-22(10-13-23)24(19(15-28-22)21(26)27)20(25)18-8-7-16-5-3-4-6-17(16)14-18/h3-8,14,19H,2,9-13,15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKNIXCZOKUNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.